

Exploring Novel Therapeutic Combinations with AZD-8835: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **AZD-8835**, a potent and selective dual inhibitor of PI3K α and PI3K δ , and its potential in novel therapeutic combinations. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a critical target for therapeutic intervention. **AZD-8835** has shown significant promise, particularly in cancers harboring mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K α .[1][2][3] This document summarizes key preclinical findings, outlines detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support further research and development in this area.

Core Concepts: Mechanism of Action and Therapeutic Rationale

AZD-8835 is an orally bioavailable inhibitor of PI3Kα and PI3Kδ, with demonstrated selectivity over other PI3K isoforms.[4][5] Its mechanism of action involves the selective binding to and inhibition of PI3Kα and its mutated forms, leading to the suppression of the PI3K/Akt/mTOR signaling pathway.[2] This inhibition ultimately results in apoptosis and the impediment of tumor cell growth in cancers with PIK3CA mutations.[2] Preclinical studies have highlighted that **AZD-8835** preferentially inhibits the growth of cancer cell lines with mutant PIK3CA status, such as the estrogen receptor-positive (ER+) breast cancer cell lines BT474, MCF7, and T47D.[1][3]



The rationale for exploring therapeutic combinations with AZD-8835 stems from the intricate nature of cancer signaling networks. Continuous single-agent inhibition of the PI3K pathway can lead to the activation of feedback mechanisms, resulting in pathway reactivation and diminished therapeutic effect over time.[1] Combining AZD-8835 with agents that target interdependent signaling pathways or other nodes within the PI3K pathway presents a promising strategy to enhance anti-tumor activity and overcome potential resistance mechanisms.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of **AZD-8835** as a monotherapy and in combination with other targeted agents.

Table 1: In Vitro Inhibitory Activity of AZD-8835

Target	IC50 (nM)	Assay Type	
ΡΙ3Κα	6.2	Enzyme Assay	
ΡΙ3Κδ	5.7	Enzyme Assay	
РІЗКβ	431	Enzyme Assay	
РІЗКу	90	Enzyme Assay	
ΡΙ3Κα-Ε545Κ	6.0	Enzyme Assay	
PI3Kα-H1047R	5.8	Enzyme Assay	
p-Akt (BT474 cells)	57	Cell-based Assay	
p-Akt (Jeko-1 cells)	49	Cell-based Assay	
p-Akt (MDA-MB-468 cells)	3500	Cell-based Assay	
p-Akt (RAW264 cells)	530	Cell-based Assay	

Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

Table 2: In Vivo Anti-Tumor Efficacy of AZD-8835 Combinations in Xenograft Models



Xenograft Model	Treatment Combination	Dosing Schedule	Tumor Growth Inhibition/Regressi on
BT474	AZD-8835 (100 mg/kg) + Fulvestrant	AZD-8835: IHDS (BID, days 1 & 4); Fulvestrant: 5 mg (QD, days 1, 3, 5)	59% regression
BT474	AZD-8835 (100 mg/kg) + Palbociclib	AZD-8835: IHDS (BID, days 1 & 4); Palbociclib: 50 mg/kg (continuous, QD)	54% regression
BT474	AZD-8835 (100 mg/kg) Monotherapy	IHDS (BID, days 1 & 4)	31-36% regression

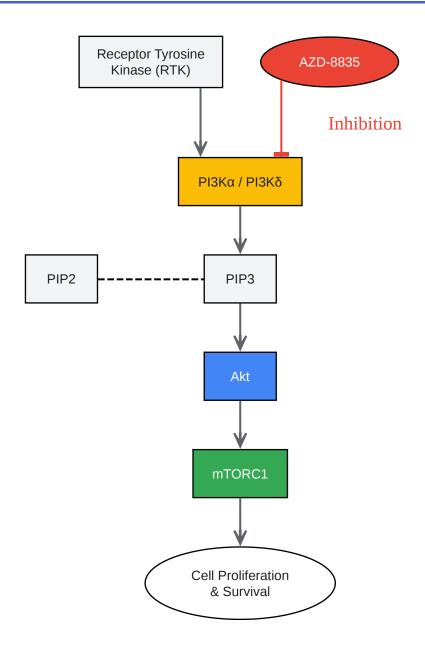
IHDS: Intermittent High-Dose Scheduling. Data sourced from Hudson et al., 2016.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of **AZD-8835**.

PI3K/Akt/mTOR Signaling Pathway Inhibition by AZD-8835



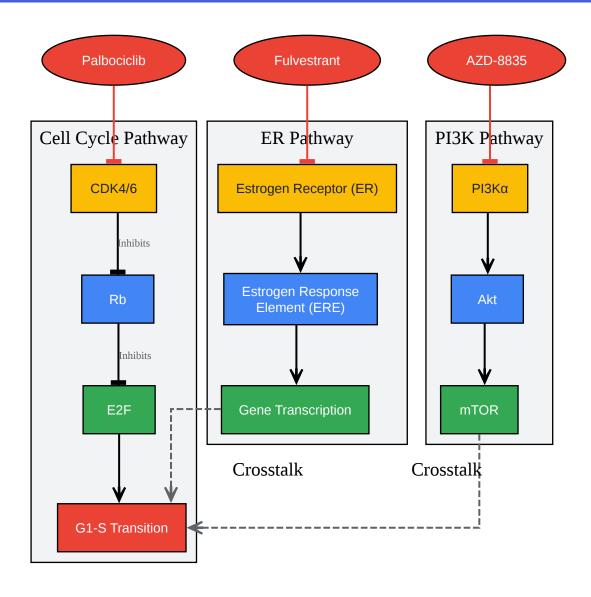


Click to download full resolution via product page

Caption: PI3K/Akt/mTOR pathway inhibition by AZD-8835.

Rationale for Combination Therapy with Fulvestrant and Palbociclib



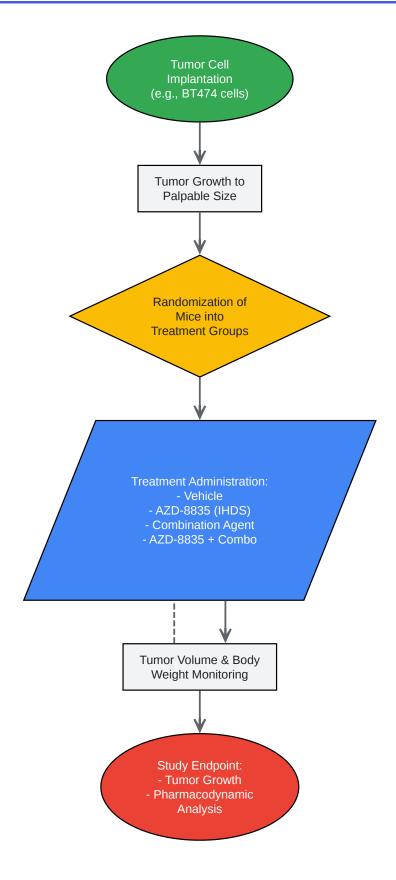


Click to download full resolution via product page

Caption: Targeting interdependent signaling pathways with combination therapy.

Experimental Workflow for In Vivo Combination Studies





Click to download full resolution via product page

Caption: Workflow for assessing in vivo efficacy of AZD-8835 combinations.



Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of **AZD-8835**.

Cell Line Proliferation Assays

- Cell Lines: MCF7, BT474, T47D (ER+, PIK3CA-mutant breast cancer cell lines).
- Method: Cell proliferation can be measured using confluence analysis with an Incucyte Imager.
 - Seed cells in 96-well plates at an appropriate density.
 - · Allow cells to adhere overnight.
 - Treat cells with a dose range of AZD-8835, combination partners (e.g., fulvestrant, palbociclib), or the combination of both.
 - Include a vehicle control (e.g., DMSO).
 - Image plates at regular intervals using the Incucyte system.
 - Analyze cell confluence over time to determine growth inhibition. The GI50 (concentration for 50% growth inhibition) can be calculated.

Western Blot Analysis for Pathway Modulation

- Objective: To assess the inhibition of PI3K pathway signaling.
- Method:
 - Treat cells with AZD-8835 and/or combination agents for a specified duration (e.g., 2, 24 hours).
 - Lyse cells and quantify protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.



- Probe membranes with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-S6, total S6, cleaved caspase-3).
- Incubate with appropriate secondary antibodies.
- Visualize protein bands using a suitable detection method (e.g., chemiluminescence).

In Vivo Xenograft Studies

- Animal Model: Immunocompromised mice (e.g., nude mice).
- Tumor Implantation: Subcutaneously implant breast cancer cells (e.g., BT474, MCF7) into the flank of the mice.
- Treatment:
 - Once tumors reach a palpable size, randomize mice into treatment groups.
 - Administer AZD-8835 via oral gavage. An intermittent high-dose schedule (IHDS) has been shown to be effective (e.g., twice daily on days 1 and 4 of a weekly cycle).[1][6]
 - Administer combination agents according to their established protocols (e.g., fulvestrant subcutaneously, palbociclib orally).
- Efficacy Assessment:
 - Measure tumor volume with calipers at regular intervals.
 - Monitor animal body weight as an indicator of toxicity.
- Pharmacodynamic Analysis:
 - At the end of the study, or at specific time points, tumors can be harvested.
 - Tumor lysates can be analyzed by Western blotting or ELISA to assess target engagement and pathway inhibition.
 - Immunohistochemistry (IHC) can be performed on tumor sections to evaluate biomarkers such as cleaved caspase-3 (CC3) for apoptosis.[7]



Cell Cycle Analysis

- Method: Flow cytometry.
 - Treat cells with AZD-8835 for a defined period (e.g., 24 hours).
 - · Harvest and fix cells (e.g., with ethanol).
 - Stain cells with a DNA-intercalating dye (e.g., propidium iodide).
 - Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The preclinical data for **AZD-8835**, particularly in combination with agents targeting the ER and CDK4/6 pathways, provides a strong rationale for its continued investigation in PIK3CA-mutant cancers.[1][3] The use of an intermittent high-dose scheduling represents a promising strategy to maximize therapeutic index.[1][3]

Future research should focus on:

- Exploring novel combination partners for AZD-8835 in a broader range of cancer types with PI3K pathway alterations.
- Investigating the mechanisms of resistance to AZD-8835-based therapies.
- Conducting clinical trials to validate the preclinical efficacy and safety of these combination strategies in patients.

In conclusion, **AZD-8835** is a promising targeted therapy with a clear mechanism of action and strong preclinical evidence supporting its use in combination regimens. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and unlock the full therapeutic potential of **AZD-8835**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Exploring Novel Therapeutic Combinations with AZD-8835: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605784#exploring-novel-therapeutic-combinations-with-azd-8835]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com